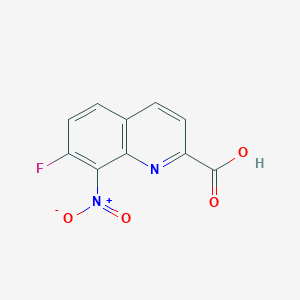
7-Fluoro-8-nitroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-8-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5FN2O4. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 7-fluoroquinoline followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent carboxylation can be achieved using carbon dioxide under high pressure . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
7-Fluoro-8-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution and oxidation reactions. Major products formed from these reactions include amino derivatives, esters, and amides .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-8-nitroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of materials with unique optical properties, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Fluoro-8-nitroquinoline-2-carboxylic acid include other fluorinated quinolines such as:
7-Fluoroquinoline: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the fluorine and carboxylic acid groups, affecting its biological activity.
Quinoline-2-carboxylic acid: Lacks the fluorine and nitro groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine, nitro, and carboxylic acid groups, which impart distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H5FN2O4 |
|---|---|
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
7-fluoro-8-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13(16)17/h1-4H,(H,14,15) |
InChI-Schlüssel |
OBFCXQYGCOVAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
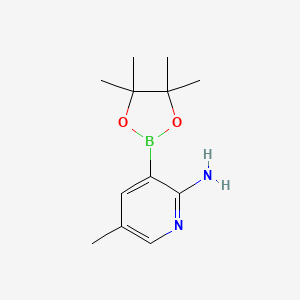
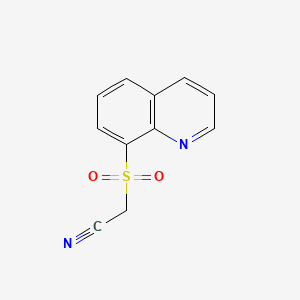
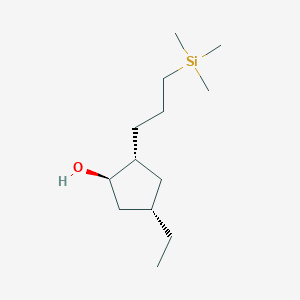

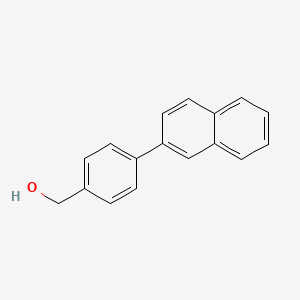
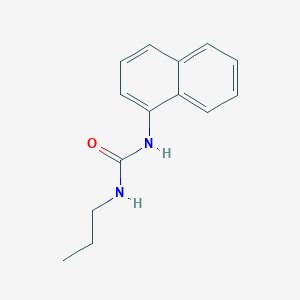
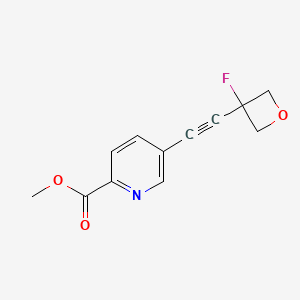

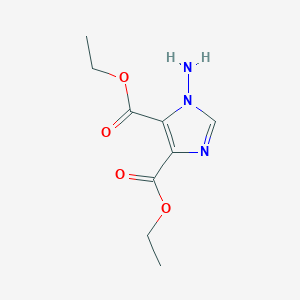

![2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11877586.png)

